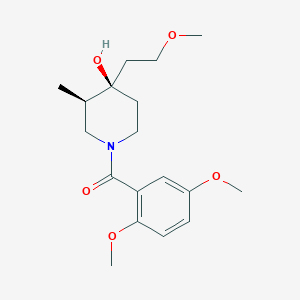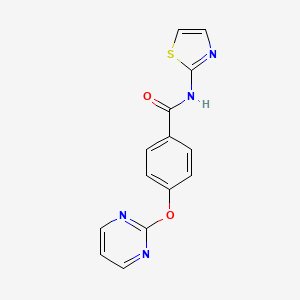![molecular formula C18H29N3O3 B5502156 (3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)
(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of compounds that are typically synthesized for exploring their potential in various applications, mainly in medicinal chemistry and pharmaceuticals. It features a complex structure with multiple functional groups, such as pyrazole, piperidine, and tetrahydropyran.
Synthesis Analysis
One-step synthesis methods involving the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile have been described, which are likely relevant to the synthesis of the compound (Shestopalov et al., 2002). These methods emphasize convenience and efficiency in synthesizing complex structures similar to the target compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to exhibit interesting features due to its multiple functional groups. The pyrazole and piperidine rings, for instance, may contribute to the overall conformation and chemical behavior of the molecule. While specific analyses of this compound's molecular structure are not detailed in the available literature, related compounds show diverse molecular geometries and interactions (Nadendla et al., 2014).
Chemical Reactions and Properties
Complex compounds with similar structures have been studied for their chemical reactivity, particularly their interactions in various chemical environments. For instance, compounds with piperidine and pyrazole components are involved in various synthetic pathways and can exhibit a range of chemical behaviors depending on the surrounding functional groups (Connor et al., 1984).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Step Synthesis of Substituted Compounds
A method for the one-step synthesis of substituted compounds similar to the one of interest has been described, highlighting the efficiency of three-component condensation reactions in creating complex structures, which could be applicable for synthesizing the compound (A. M. Shestopalov et al., 2002).
Synthesis of Functionalized Compounds
Another study focused on the synthesis of functionalized compounds, showcasing the versatility of such chemical frameworks in drug design and development, which may reflect on the applications of "(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" (R. Mekheimer et al., 1997).
Therapeutic Applications and Pharmacokinetics
Cancer Research
Compounds with structures bearing resemblance to the compound of interest have been evaluated for their potential in treating cancer, underscoring the significance of such molecules in the development of new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetic Modeling
A study on pharmacokinetic modeling of a compound with a similar structure indicated its metabolization into different metabolites in humans, providing insights into how such compounds are processed in the body and their potential implications for drug development (R. S. Obach et al., 2018).
Propiedades
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-14-12-21(17(22)4-3-15-11-19-20(2)13-15)8-7-18(14,23)16-5-9-24-10-6-16/h11,13-14,16,23H,3-10,12H2,1-2H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQIIAJUQGYMFB-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)
![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)


![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)